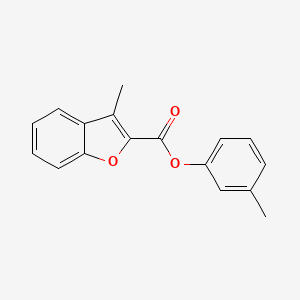
2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol, also known as JBIR-22, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2005 by researchers at the University of Tokyo, Japan. Since then, it has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is not fully understood. However, it has been suggested that it acts as a modulator of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and immune responses. 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that inhibits NF-κB.
Biochemical and Physiological Effects:
2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB signaling pathway. In animal models, 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to inhibit tumor growth and improve cognitive function in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in lab experiments is its high yield and purity. The synthesis method for 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been optimized and modified to improve the yield and purity of the compound. Additionally, 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to have a number of potential therapeutic applications, making it a valuable compound for studying various diseases and conditions.
One of the limitations of using 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in lab experiments is its limited solubility in water. This can make it difficult to administer to animals and to use in certain experimental protocols. Additionally, the mechanism of action of 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol involves the reaction of 2-furaldehyde and 1,6-diaminohexane in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to yield 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in high yield and purity. This synthesis method has been optimized and modified by various research groups to improve the yield and purity of 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol.
Aplicaciones Científicas De Investigación
2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated that 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB signaling pathway. In animal models, 2-(2-furyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been shown to inhibit tumor growth and improve cognitive function in neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(furan-2-yl)-1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-12-8-4-1-2-5-9(8)13(15)11(12)10-6-3-7-16-10/h3,6-9,11,14-15H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPNFZIQMQNKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(N2O)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)hexahydro-1H-benzimidazole-1,3(2H)-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891941.png)
![(1-{1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4891950.png)

![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4891968.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4891969.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)
![2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4891993.png)


![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)
![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)
![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)